Eproxindine

Vue d'ensemble

Description

L’ÉPOXINDINE est un composé chimique reconnu pour ses propriétés uniques et ses applications dans divers domaines. Il est souvent étudié pour ses utilisations potentielles dans la recherche scientifique, notamment en chimie et en biologie. La structure et la réactivité du composé en font un sujet d’intérêt pour les chercheurs qui cherchent à explorer de nouvelles voies de synthèse et des applications.

Méthodes De Préparation

La synthèse de l’ÉPOXINDINE implique plusieurs étapes, y compris la préparation d’intermédiaires et du composé final. Une méthode courante implique l’oxydation catalytique de l’éthylène par l’air, qui est un processus industriel typique pour la production d’époxydes . Les conditions réactionnelles nécessitent souvent des catalyseurs spécifiques et des environnements contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

L’ÉPOXINDINE subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Le composé est particulièrement connu pour ses réactions d’ouverture de cycle, qui peuvent se produire via des mécanismes S_N1 ou S_N2 selon les conditions réactionnelles . Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L’ÉPOXINDINE a un large éventail d’applications dans la recherche scientifique. En chimie, il est utilisé comme intermédiaire dans la synthèse d’autres composés. En biologie, il est étudié pour ses effets potentiels sur diverses voies biologiques. Les propriétés uniques du composé en font un outil précieux pour les chercheurs qui explorent de nouveaux agents thérapeutiques et des applications industrielles .

Applications De Recherche Scientifique

Antiarrhythmic Properties

Eproxindine was investigated for its efficacy in managing arrhythmias. Clinical trials aimed to assess its ability to restore normal heart rhythm in patients with various types of arrhythmias. The drug's pharmacological profile suggested it could be effective in reducing the frequency and severity of these conditions.

Case Studies and Incidents

A notable case involved a 31-year-old volunteer who died during a clinical trial for this compound. The cause of death was linked to an interaction between this compound and flupenthixol, a tranquilizer administered shortly before the trial. This incident raised ethical concerns regarding drug testing and highlighted the risks associated with combining medications without thorough evaluation .

Safety Concerns and Ethical Implications

The incidents surrounding this compound have prompted discussions about the ethical considerations in drug testing. The combination of this compound with other medications without adequate knowledge of their interactions poses significant risks to participants in clinical trials. Regulatory bodies have emphasized the need for comprehensive medical histories to ensure participant safety .

Future Research Directions

Despite its troubled history, there remains interest in exploring this compound's potential applications further. Future research may focus on:

- Improved Drug Formulations : Developing safer combinations or formulations that minimize adverse interactions.

- Expanded Clinical Trials : Conducting more extensive trials to better understand the pharmacokinetics and long-term effects of this compound.

- Alternative Therapeutic Uses : Investigating its potential in treating other cardiovascular conditions beyond arrhythmias.

Mécanisme D'action

Le mécanisme d’action de l’ÉPOXINDINE implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que des informations détaillées sur son mécanisme exact soient limitées, il est connu qu’il exerce ses effets par le biais d’interactions avec diverses enzymes et récepteurs. Ces interactions peuvent entraîner des changements dans les processus cellulaires et les réponses biologiques .

Comparaison Avec Des Composés Similaires

L’ÉPOXINDINE peut être comparée à d’autres composés similaires, tels que d’autres époxydes et oxiranes. Ces composés partagent des caractéristiques structurelles et des schémas de réactivité similaires, mais peuvent différer dans leurs applications et propriétés spécifiques.

Activité Biologique

Eproxindine is an antiarrhythmic compound that has garnered attention due to its biological activity and the associated safety concerns observed during clinical trials. This article delves into its pharmacological properties, mechanisms of action, and documented case studies that highlight both its therapeutic potential and risks.

Pharmacological Profile

This compound is classified as an antiarrhythmic agent, primarily targeting cardiac arrhythmias. Its mechanism of action involves the modulation of ion channels, particularly sodium channels, which are crucial for cardiac electrical activity. By influencing these channels, this compound helps restore normal heart rhythm.

- Ion Channel Modulation : this compound inhibits sodium channels, which reduces excitability in cardiac tissues, thereby stabilizing the cardiac membrane potential.

- Antiarrhythmic Effects : It has been shown to be effective in treating various types of arrhythmias by prolonging the refractory period in cardiac tissues.

Clinical Studies and Findings

The clinical evaluation of this compound has been marked by significant findings and some tragic outcomes. Notably, a volunteer in a clinical trial experienced a sudden cardiorespiratory arrest, which raised concerns about the drug's safety profile.

Case Study Overview

- Incident Report : In a clinical study conducted in 1985, a volunteer died after receiving this compound. The autopsy suggested a possible drug interaction with flupenthixol, another medication administered shortly before the trial .

- Safety Concerns : This incident prompted a reevaluation of safety protocols in drug testing, emphasizing the importance of comprehensive medical history disclosure among participants .

Toxicological Insights

The toxicological profile of this compound indicates a steep dose-response curve with significant variability in responses among different species. Studies have shown that while some animal models exhibit minor side effects at certain concentrations, humans may experience severe adverse effects at similar or lower doses.

Toxicity Data Table

| Species | Observed Effects | Dose (mg/kg) | Cmax (ng/mL) |

|---|---|---|---|

| Rats | Minor side effects | 0.5 | 600 |

| Dogs | Serious irreversible side effects | 0.5 | 5000-50000 |

| Monkeys | Severe CNS effects | 0.5 | 6000 |

| Humans | Cardiac arrest (case study) | N/A | N/A |

Research Findings

Research on this compound has revealed critical insights into its pharmacodynamics and pharmacokinetics:

- Pharmacokinetics : this compound exhibits variable absorption rates and bioavailability across species, complicating predictions about human responses based on animal data.

- Pharmacodynamics : Initial studies indicated promising antiarrhythmic effects; however, the lack of comprehensive receptor profiling raised concerns regarding unanticipated side effects .

Propriétés

Numéro CAS |

83200-08-2 |

|---|---|

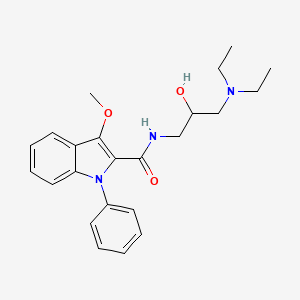

Formule moléculaire |

C23H29N3O3 |

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |

InChI |

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |

Clé InChI |

JZQYAVBXJCQSOK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |

SMILES canonique |

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |

Key on ui other cas no. |

85793-29-9 |

Synonymes |

eproxindine eproxindine hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.